
Diethyl(2-hydroxy-3-(tetradecyloxy)propyl)(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(2-hydroxy-3-(tetradecyloxy)propyl)(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a quaternary ammonium group, making it useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-hydroxy-3-(tetradecyloxy)propyl)(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves multiple steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of diethylamine with epichlorohydrin to form a hydroxypropyl intermediate.
Etherification: The hydroxypropyl intermediate is then reacted with tetradecanol in the presence of a strong acid catalyst to form the tetradecyloxypropyl derivative.
Quaternization: The final step involves the reaction of the tetradecyloxypropyl derivative with 2-(2-methyl-1-oxoallyl)oxyethyl chloride to form the quaternary ammonium chloride compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(2-hydroxy-3-(tetradecyloxy)propyl)(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and hydroxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of corresponding alcohols and amines.
Substitution: Formation of substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Diethyl(2-hydroxy-3-(tetradecyloxy)propyl)(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and detergents.
Wirkmechanismus
The mechanism of action of Diethyl(2-hydroxy-3-(tetradecyloxy)propyl)(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cell membranes and proteins. The quaternary ammonium group interacts with negatively charged sites on cell membranes, altering membrane permeability and function. This compound can also interact with proteins, affecting their structure and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst.
Uniqueness
Diethyl(2-hydroxy-3-(tetradecyloxy)propyl)(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific structure, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring interaction with both hydrophobic and hydrophilic environments.
Eigenschaften
CAS-Nummer |
94086-80-3 |
|---|---|
Molekularformel |
C27H54ClNO4 |
Molekulargewicht |
492.2 g/mol |
IUPAC-Name |
diethyl-(2-hydroxy-3-tetradecoxypropyl)-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C27H54NO4.ClH/c1-6-9-10-11-12-13-14-15-16-17-18-19-21-31-24-26(29)23-28(7-2,8-3)20-22-32-27(30)25(4)5;/h26,29H,4,6-24H2,1-3,5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MWDVKZPXJYZJAK-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCOCC(C[N+](CC)(CC)CCOC(=O)C(=C)C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


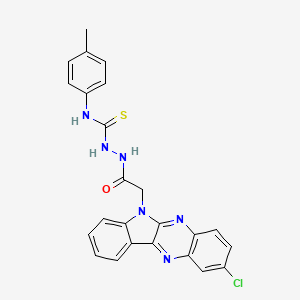
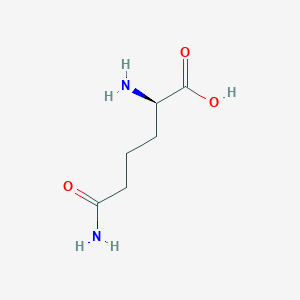
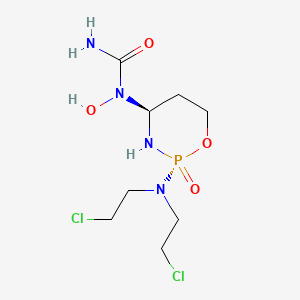
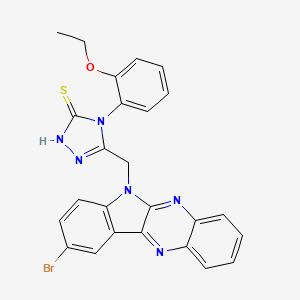

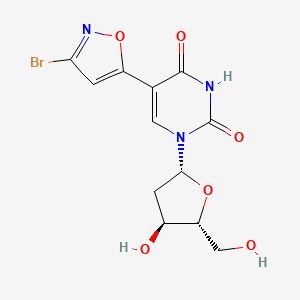


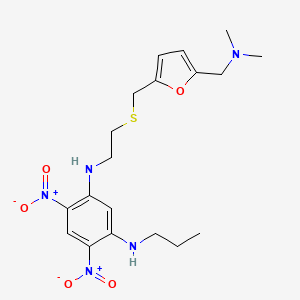
![(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;sulfate](/img/structure/B12709717.png)




